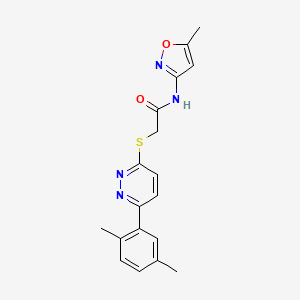
2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
Acetamide and its derivatives, including dimethyl derivatives, have been extensively studied for their biological effects. These compounds continue to hold commercial importance, and research over the years has significantly enhanced our understanding of the biological consequences of exposure to these chemicals. The review by Kennedy (2001) emphasizes the varied biological responses among acetamide derivatives and the expansion of environmental toxicology data over the years (Kennedy, 2001).
Pyrazole Heterocycles in Medicinal Chemistry
The pyrazole moiety is recognized as a pharmacophore due to its role in numerous biologically active compounds. Pyrazoles are extensively used in organic synthesis and exhibit a wide range of biological activities such as anticancer, anti-inflammatory, and antiviral effects. Dar and Shamsuzzaman (2015) highlight the importance of pyrazole derivatives in medicinal chemistry and their synthesis using various reagents (Dar & Shamsuzzaman, 2015).
Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazolines and pyrimidines play a significant role beyond their biological activities, particularly in the creation of optoelectronic materials. Research on these derivatives has shown their utility in electronic devices, luminescent elements, and photoelectric conversion elements. Lipunova et al. (2018) discuss the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Chrysin's Hepatoprotective and Nephroprotective Activities
Chrysin, a flavonoid, exhibits a wide range of pharmacological properties, including hepatoprotective and nephroprotective activities against various drugs and toxic agents. The review by Pingili et al. (2019) discusses the biochemical and molecular mechanisms behind these activities, highlighting chrysin's potential in reducing hepatotoxicity and nephrotoxicity (Pingili et al., 2019).
Propriétés
IUPAC Name |
2-[6-(2,5-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-4-5-12(2)14(8-11)15-6-7-18(21-20-15)25-10-17(23)19-16-9-13(3)24-22-16/h4-9H,10H2,1-3H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUNNCKVVDXVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

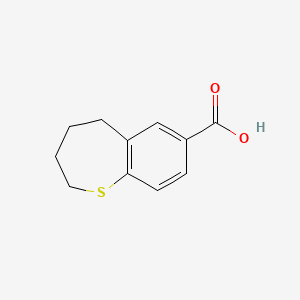

![3-methyl-5-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2851049.png)

![methyl 2-[1-(3-chloro-2,4-difluorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2851053.png)

![2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide](/img/structure/B2851055.png)

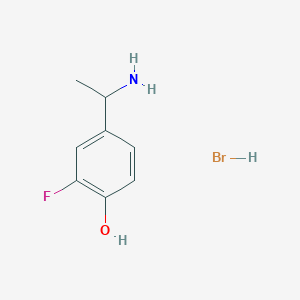
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2851062.png)
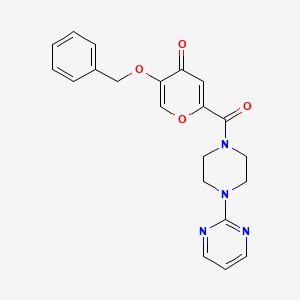
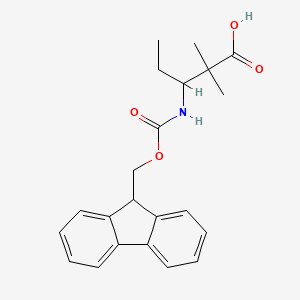
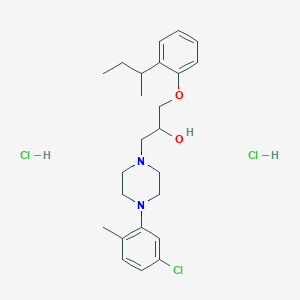
![4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid](/img/structure/B2851068.png)